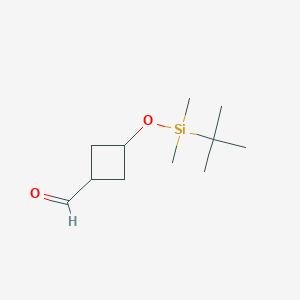
3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde: is an organic compound characterized by the presence of a cyclobutane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde typically involves the protection of a hydroxyl group with a TBDMS group followed by the formation of the cyclobutane ring and introduction of the aldehyde group. One common method involves the reaction of a cyclobutanol derivative with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine to form the TBDMS-protected alcohol. Subsequent oxidation of the alcohol to the aldehyde can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Free hydroxyl group for further functionalization
Scientific Research Applications
Chemistry: 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its unique structure allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and natural products.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and silyl-protected alcohols. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: While direct medicinal applications are limited, derivatives of this compound may be explored for their potential biological activity. The aldehyde group can be a key functional group in drug design, allowing for the formation of various bioactive molecules.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde primarily involves its reactivity as an aldehyde and the protective role of the TBDMS group. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts depending on the nucleophile. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at the aldehyde site. This selective reactivity is crucial in multi-step organic synthesis, where protecting groups are used to control the sequence of reactions.
Comparison with Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)propanal: Similar structure with a propanal instead of a cyclobutanecarbaldehyde.
3-((tert-Butyldimethylsilyl)oxy)butanal: Similar structure with a butanal instead of a cyclobutanecarbaldehyde.
3-((tert-Butyldimethylsilyl)oxy)acetaldehyde: Similar structure with an acetaldehyde instead of a cyclobutanecarbaldehyde.
Uniqueness: 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde is unique due to the presence of the cyclobutane ring, which introduces ring strain and affects the reactivity of the compound. The combination of the TBDMS-protected hydroxyl group and the aldehyde functional group allows for selective and controlled reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h8-10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDGVCLIZGXGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
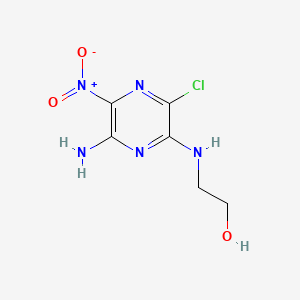
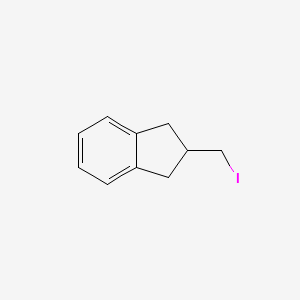
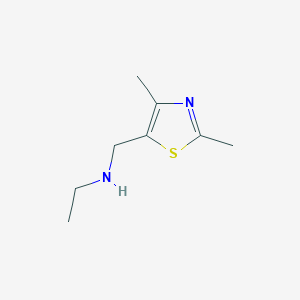
![Spiro[3H-2-benzopyran-3,4'-piperidin]-1(4H)-one](/img/structure/B8520415.png)
![(3R,7R,8aS)-7-hydroxy-3-(1H-indol-3-ylmethyl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B8520425.png)
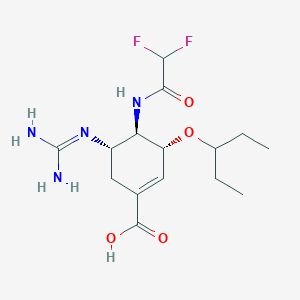
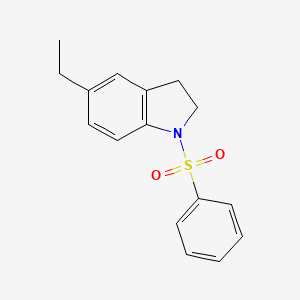
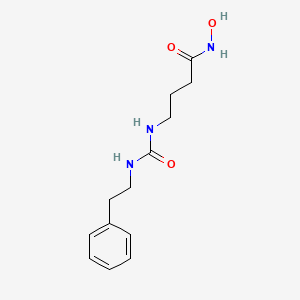
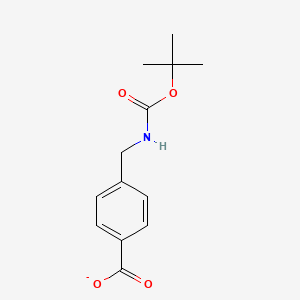
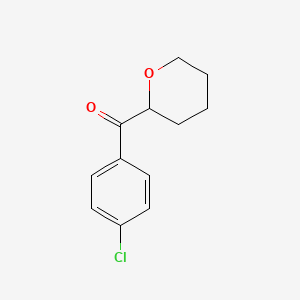
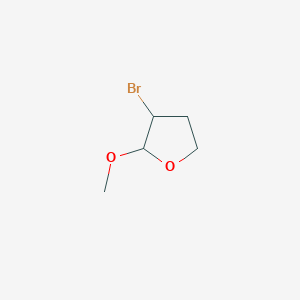
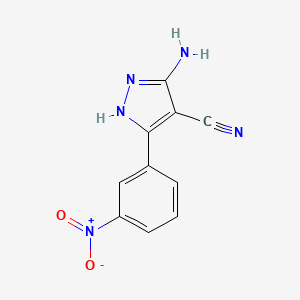

![Imidazo[1,5-a]quinoxaline](/img/structure/B8520501.png)
